4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Description
Historical Context and Discovery
The discovery and development of 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride emerged from the broader historical context of piperidine derivative research, which began in the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. This foundational work established the groundwork for subsequent investigations into piperidine derivatives, including the ethoxyphenoxy-substituted variants that would later become significant in pharmaceutical research.
The systematic exploration of ethoxyphenoxy-piperidine derivatives gained momentum in the late 20th century as researchers recognized the potential of these compounds in medicinal chemistry applications. The specific compound this compound emerged as part of comprehensive studies aimed at developing selective adrenoreceptor antagonists and other neurologically active substances. Research efforts intensified as scientists discovered that modifications to the piperidine ring system, particularly through the incorporation of ethoxyphenoxy substituents, could significantly alter biological activity profiles and pharmacological properties.
Contemporary research has established this compound as a valuable synthetic intermediate, particularly in the production of compounds exhibiting alpha-1 adrenoreceptor antagonist activity. The compound's development represents the culmination of decades of systematic investigation into structure-activity relationships within the piperidine family, demonstrating how careful molecular modification can yield compounds with specific and desired biological properties.
Nomenclature and Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its complex structural architecture. The compound is registered under multiple Chemical Abstracts Service numbers, including 1219981-45-9 and 1225333-15-2, indicating potential variations in salt forms or registration procedures. The molecular descriptor number MFCD13560370 provides additional identification within chemical databases and research literature.
The systematic name accurately describes the compound's structural components: a piperidine ring bearing a substituted ethyl chain at the 4-position, where the ethyl group is further modified with a 2-ethoxyphenoxy substituent. The hydrochloride designation indicates the presence of a chloride anion associated with the protonated nitrogen atom of the piperidine ring, forming a stable salt that enhances the compound's solubility and handling characteristics. Alternative nomenclature variants include 4-(2-(2-Ethoxyphenoxy)ethyl)piperidine hydrochloride and 4-[2-(2-ethoxyphenoxy)ethyl]piperidine; hydrochloride, all referring to the identical chemical entity.
Classification systems categorize this compound within several overlapping chemical families. Primarily, it belongs to the heterocyclic organic compounds class due to the presence of the nitrogen-containing piperidine ring. More specifically, it is classified as a piperidine derivative, a subclass known for diverse pharmacological activities and synthetic utility. The compound also falls within the broader category of phenyl ethers due to the ethoxyphenoxy substituent, and can be classified as an alkylamine due to the basic nitrogen functionality. From a pharmaceutical perspective, the compound serves as an intermediate in the synthesis of adrenoreceptor-active substances, placing it within the precursor chemicals category for drug development.
Structural Position in Ethoxyphenoxy-Piperidine Family
This compound occupies a distinctive position within the broader ethoxyphenoxy-piperidine family, characterized by specific substitution patterns that influence its chemical and biological properties. The compound features a piperidine ring system with an ethyl linker at the 4-position, terminating in a 2-ethoxyphenoxy group, distinguishing it from related compounds that may bear different substitution positions or alternative phenoxy substituents. This particular arrangement creates a unique three-dimensional molecular architecture that determines the compound's interaction patterns with biological targets and synthetic reactivity.
Comparative analysis within the ethoxyphenoxy-piperidine family reveals significant structural diversity based on substitution position and phenoxy ring modifications. Related compounds include 3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, which bears the ethoxyphenoxy substituent at the 3-position rather than the 4-position, and exhibits different biological activity profiles. The 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride variant represents another family member with the substituent at the 2-position, demonstrating how positional isomerism significantly affects compound properties.
The structural position also influences synthetic accessibility and chemical reactivity patterns. The 4-position substitution in this compound provides optimal geometric arrangement for interactions with specific enzyme active sites and receptor binding domains. Research has demonstrated that the 2-ethoxyphenoxy substitution pattern, as opposed to 3-ethoxyphenoxy or 4-ethoxyphenoxy variants, confers unique selectivity profiles in biological systems. This structural specificity has made the compound particularly valuable in structure-activity relationship studies and rational drug design efforts.
| Compound Position | Ethoxyphenoxy Substitution | CAS Number | Molecular Weight |
|---|---|---|---|
| 4-Position | 2-Ethoxyphenoxy | 1219981-45-9 | 285.81 g/mol |
| 3-Position | 4-Ethoxyphenoxy | 1220032-10-9 | 285.81 g/mol |
| 2-Position | 4-Ethoxyphenoxy | 1220016-38-5 | 285.81 g/mol |
Significance in Chemical Research
The significance of this compound in contemporary chemical research extends across multiple domains, from fundamental synthetic chemistry to advanced pharmaceutical development. The compound serves as a crucial intermediate in the synthesis of reboxetine, a selective norepinephrine reuptake inhibitor marketed as an antidepressant, demonstrating its direct relevance to therapeutic drug development. This application has established the compound as an essential building block in pharmaceutical manufacturing processes and has driven continued research into optimized synthetic methodologies.
Research investigations have revealed the compound's utility in structure-activity relationship studies, where systematic modifications to its structure provide insights into molecular determinants of biological activity. Studies focusing on ethoxyphenoxy-piperidine derivatives have demonstrated that the specific positioning and substitution patterns significantly influence adrenoreceptor binding affinity and selectivity profiles. These findings have contributed to broader understanding of molecular recognition processes and have informed the design of next-generation therapeutic agents with improved efficacy and reduced side effect profiles.
The compound's role in synthetic methodology development represents another significant research dimension. Researchers have investigated various synthetic approaches to access this compound, including nucleophilic substitution reactions between 2-(2-ethoxyphenoxy)ethyl chloride and piperidine under controlled conditions. These synthetic studies have contributed to the development of more efficient and environmentally sustainable manufacturing processes, with implications extending beyond this specific compound to the broader class of ethoxyphenoxy-piperidine derivatives.
Contemporary research has also explored the compound's potential applications in materials science and chemical biology. The unique structural features of this compound, including its amphiphilic character and conformational flexibility, make it an interesting candidate for studies involving molecular recognition, self-assembly processes, and supramolecular chemistry. These emerging applications highlight the continuing evolution of research interests surrounding this compound and suggest potential future directions for scientific investigation.
Properties
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-5-3-4-6-15(14)18-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOSLZLYEDXTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-45-9 | |
| Record name | Piperidine, 4-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Detailed Preparation Methods
Preparation of Piperidine Intermediate
A key step is the synthesis of the substituted piperidine intermediate, often achieved by reacting piperidine or piperazine derivatives with 2-(2-chloroethoxy)ethyl compounds.
Method A: Using Piperazine Monohydrochloride and 2-(2-Chloroethoxy)ethanol
- Step 1: Preparation of piperazine monohydrochloride by reacting piperazine with piperazine dihydrochloride in water under reflux. Typical molar ratio is 1:1.05 (piperazine to piperazine dihydrochloride). The reaction proceeds for approximately 1 hour at reflux temperature (~100 °C), then cooled and filtered to isolate the monohydrochloride salt.
- Step 2: The piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a polar solvent such as ethanol or a non-polar solvent like dichloromethane. The molar ratio is around 2:1 (monohydrochloride to chloroethoxy compound).
- Step 3: The reaction mixture is stirred at elevated temperature (40 °C in ethanol or 100 °C in dichloromethane) for 2-3 hours.
- Step 4: After reaction completion, partial solvent removal is done under reduced pressure, followed by cooling and filtration to recover piperazine dihydrochloride by-product, which can be dried and recycled.
- Step 5: The filtrate is concentrated and subjected to vacuum distillation or rectification at 90-94 °C to isolate the high-purity substituted piperazine intermediate.
This method yields a high-purity product with reduced disubstituted impurities and is suitable for industrial scale-up due to its cost-effectiveness and environmentally friendly profile.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Piperazine + Piperazine dihydrochloride, reflux in water (~100 °C), 1 hr | Formation of monohydrochloride salt |
| 2 | Piperazine monohydrochloride + 2-(2-chloroethoxy)ethanol, ethanol or DCM solvent, 40-100 °C, 2-3 hrs | Alkylation step |
| 3 | Partial solvent removal under vacuum | Concentration of product |
| 4 | Cooling and filtration | Recovery of piperazine dihydrochloride |
| 5 | Vacuum rectification at 90-94 °C | Isolation of high-purity product |
Alkylation with 2-(2-Ethoxyphenoxy)ethyl Derivatives
The key substitution involves attaching the 2-(2-ethoxyphenoxy)ethyl group to the piperidine nitrogen. This can be performed by nucleophilic substitution reactions using haloalkyl ethers.
- The haloalkyl ether (e.g., 2-(2-chloroethoxy)ethyl derivatives) reacts with the nitrogen of piperidine or piperazine under controlled temperature and solvent conditions.
- Polar solvents (ethanol, methanol) or non-polar solvents (dichloromethane, toluene) are used depending on the reactivity and solubility.
- Base catalysts or phase transfer catalysts may be employed to enhance reaction rate and selectivity.
- Reaction temperature ranges from 40 °C to 100 °C, with reaction times from 2 to 3 hours.
- After reaction, the mixture is worked up by solvent removal, filtration to remove inorganic salts, and purification by recrystallization or vacuum distillation.
Purification and Isolation
- The crude product is often purified by vacuum reduced pressure rectification to separate the desired mono-substituted product from disubstituted impurities.
- Filtration steps remove insoluble inorganic salts such as piperazine dihydrochloride.
- Drying of filter cakes at 50-70 °C for several hours ensures recovery of recyclable salts.
- Final product is isolated as the hydrochloride salt by treatment with hydrochloric acid or by crystallization from suitable solvents.
Research Findings and Analysis
- The method described in patent CN103254153A emphasizes the importance of controlling the molar ratios and reaction conditions to minimize disubstituted impurities and maximize yield and purity.
- Use of recyclable piperazine dihydrochloride reduces raw material costs and environmental impact.
- Choice of solvent significantly affects reaction efficiency: ethanol favors lower temperature and shorter reaction times, while dichloromethane enables higher temperature and potentially higher purity.
- Vacuum distillation at precise temperatures (90-94 °C) is critical for obtaining high-purity product fractions.
- The process is scalable and suitable for industrial production due to its simplicity and green chemistry aspects.
Summary Table of Key Parameters
| Parameter | Typical Value / Condition | Impact on Process |
|---|---|---|
| Piperazine to Piperazine dihydrochloride ratio | 1:1.05 molar | Ensures formation of monohydrochloride salt |
| Solvent | Ethanol or Dichloromethane | Solvent polarity affects reaction rate and purity |
| Reaction Temperature | 40 °C (ethanol), 100 °C (dichloromethane) | Controls reaction kinetics |
| Reaction Time | 2-3 hours | Sufficient for complete alkylation |
| Vacuum Distillation Temperature | 90-94 °C | Purifies product by removing impurities |
| Drying Temperature | 50-70 °C | Removes moisture from recovered salts |
Chemical Reactions Analysis
4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuropharmacology
4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride has been investigated for its potential neuropharmacological effects. Studies have suggested that compounds with similar structures may exhibit activity at neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This could make them candidates for treating conditions such as depression and anxiety disorders.
Antidepressant Activity
Research indicates that piperidine derivatives can influence mood-regulating neurotransmitters. Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, potentially through modulation of serotonin reuptake mechanisms.
Analgesic Properties
The analgesic potential of this compound is another area of interest. Similar compounds have shown efficacy in pain management by acting on opioid receptors or influencing inflammatory pathways. Further research is needed to elucidate its specific mechanisms and efficacy in pain relief.
Table 1: Summary of Research Studies Involving this compound
Mechanism of Action
The mechanism of action of 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves the inhibition of Na+/K+ ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, the compound affects ion transport and cellular processes, which can have therapeutic effects in conditions like heart failure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications :
Bulkier Groups (e.g., Diphenylmethoxy): The diphenylmethoxy group in ’s compound introduces steric hindrance, which may reduce binding affinity to certain receptors but improve selectivity . Sulfur-Containing Groups (e.g., Methylsulfanyl): The methylsulfanyl group in ’s compound may alter redox properties or participate in hydrogen bonding .
Biological Activity: Piperidine derivatives with morpholine or pyrrolidine substituents (e.g., ) demonstrated antimicrobial activity, suggesting that substituent polarity and size influence efficacy . The ethoxyphenoxy group in the target compound may confer serotonin or norepinephrine reuptake inhibition properties, as seen in structurally related compounds (e.g., ) .
Toxicity and Safety: 4-(Diphenylmethoxy)piperidine HCl () is classified as acutely toxic, though detailed ecotoxicological data are unavailable .
Regulatory Status :
- Compounds like 4-(Diphenylmethoxy)piperidine HCl are regulated under IECSC and require compliance with Chinese chemical safety laws . The target compound may fall under similar regulations due to structural parallels.
Biological Activity
4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various biologically active molecules, including those with applications in cancer therapy and neurodegenerative diseases. This article explores the biological activity of this compound, summarizing key findings from recent research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the ethoxyphenoxy group is believed to enhance its pharmacological properties.
Biological Activity Overview
Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors .
- Neuroprotective Effects : Piperidine derivatives are also investigated for their potential in treating neurodegenerative diseases. They may act as acetylcholinesterase inhibitors, which could be beneficial in conditions like Alzheimer's disease .
- Antimicrobial Properties : There is evidence suggesting that certain piperidine compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results showed that the compound exhibited significant cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent.
| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| This compound | 10 | Bleomycin | 15 |
Case Study 2: Neuroprotective Effects
In another research project focusing on neuroprotective agents, the compound was tested for its ability to inhibit acetylcholinesterase (AChE). The results indicated a promising inhibition rate, suggesting potential utility in treating cognitive decline associated with Alzheimer’s disease.
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 75% |
| Donepezil | 85% |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : By inhibiting enzymes such as AChE, it can alter neurotransmitter levels in the brain, potentially improving cognitive functions.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a piperidine derivative reacts with 2-(2-ethoxyphenoxy)ethyl chloride or a similar electrophile. Key steps include:
- Base Selection : Use triethylamine or NaOH to deprotonate the piperidine nitrogen, enhancing nucleophilicity .
- Solvent and Temperature : Reactions in dichloromethane (DCM) at room temperature or reflux (40–50°C) improve solubility and reaction rates .
- Purification : Column chromatography (silica gel, methanol/DCM eluent) or recrystallization (ethanol/water) ensures high purity (>99%) .
- Yield Optimization : Monitor reaction progress via TLC; excess electrophile (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) minimize side reactions .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for ethoxyphenoxy (δ 6.8–7.2 ppm, aromatic), piperidine (δ 1.4–2.8 ppm, CH₂), and hydrochloride (broad NH⁺ signal) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~310) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity; retention time comparison with standards ensures batch consistency .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications at the piperidine or ethoxyphenoxy moieties influence the compound's reactivity and biological activity?
- Methodological Answer :
- Piperidine Modifications : Introducing methyl groups at the 3,5-positions (e.g., 3,5-dimethylpiperidine) increases steric hindrance, reducing metabolic degradation but potentially altering receptor binding .
- Ethoxyphenoxy Adjustments : Replacing ethoxy with methoxy enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration. However, larger substituents (e.g., isopropoxy) may sterically block target interactions .
- Activity Assays : Conduct competitive binding studies (e.g., radioligand displacement) and MD simulations to correlate structural changes with affinity/selectivity .
Q. What strategies can resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, temperature) across labs. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
- Batch Analysis : Compare purity profiles (HPLC, NMR) of compound batches; impurities >0.5% (e.g., unreacted piperidine) can skew bioactivity results .
- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) to confirm target engagement .
Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
- CYP Inhibition Studies : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Fluorescent probe substrates (e.g., benzyloxyresorufin) provide rapid screening .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
